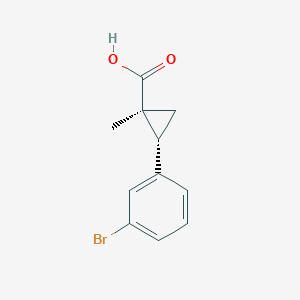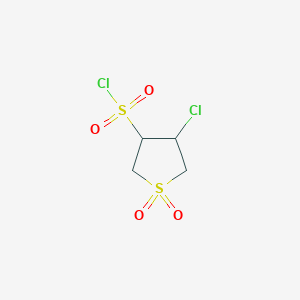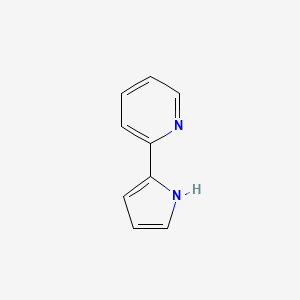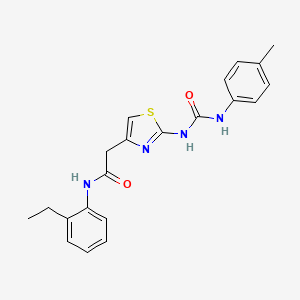
N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide can be analyzed using computational methods like Gaussian software and the density functional theory (DFT) method . These techniques can help obtain the optimized structure and the minimum energy conformation of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide can be analyzed using various experimental and computational techniques . These include FT-IR, FT-Raman, NMR, and UV− vis spectral methods, as well as density functional theory (DFT) and Gaussian software .Aplicaciones Científicas De Investigación
Polyamine Analogue in Antitumor Activity
Polyamine analogues, such as N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, have demonstrated significant antitumor activities by inducing programmed cell death (PCD) through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process suggests a potential mechanism for selective cytotoxic activity, possibly applicable to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide derivatives (Ha et al., 1997).
Synthesis of Dipeptide Mimetics
Dipeptide mimetics, including structures similar to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, have been synthesized through CuI-catalyzed coupling reactions. These compounds, such as 1,5-benzothiazepine dipeptide mimetics, are of interest for their potential biological activities, including as enzyme inhibitors or receptor ligands (Gan & Ma, 2009).
Reactivity and Bonding Studies
Studies on compounds with similar structural features, like triphenylphosphonium ylide derivatives, explore the transition from ionic to covalent bonding, which is crucial for understanding the reactivity and potential applications of oxalamide derivatives in organic synthesis and material science (Naya & Nitta, 2002).
Electrophilic Activation for Nucleophilic Additions
Oxadiazolium bromides, including compounds with structural motifs similar to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, show high electrophilic activation, making them targets for nucleophilic additions. These reactions have been utilized in the synthesis of diverse heterocyclic compounds, indicating potential applications in synthetic organic chemistry (Il’in et al., 2018).
Novel Synthetic Methodologies
The development of new synthetic approaches for N-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane derivatives demonstrates the versatility of oxalamide and related structures in organic synthesis. These methodologies could be adapted for the synthesis of compounds with specific functional groups, such as N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, for various applications in medicinal chemistry and drug discovery (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N-cycloheptyl-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-21-14-10-6-9-13(11-14)18-16(20)15(19)17-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOAKKAQQFLNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2463619.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2463620.png)
![1-Fluorosulfonyloxy-4-[2-(2-hydroxyethylamino)-2-oxoethyl]benzene](/img/structure/B2463622.png)


![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2463625.png)

![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)


![1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone](/img/structure/B2463635.png)
![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)

